6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
Description
Significance of Purine (B94841) Scaffolds in Chemical Biology and Medicinal Chemistry
The purine ring system, an aromatic heterocycle composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is one of the most ubiquitous scaffolds in nature. rsc.org Its fundamental role is highlighted by its presence in the building blocks of life: the purine bases adenine (B156593) (6-aminopurine) and guanine (B1146940) are integral components of nucleic acids, DNA and RNA. rsc.orgresearchgate.net Beyond genetics, purine derivatives are central to cellular energy metabolism and signaling, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency of the cell. This inherent biological importance makes the purine scaffold a "privileged" structure in medicinal chemistry and drug discovery. tmu.edu.tw
Chemists have successfully developed a vast array of purine analogues that function as modulators of biological processes. These synthetic derivatives have led to treatments for a wide range of conditions, including viral infections (e.g., acyclovir, ganciclovir), cancer (e.g., mercaptopurine, clofarabine), and immunosuppression (e.g., azathioprine). tmu.edu.twnih.gov The functional diversity of purine-based compounds stems from the ability to modify the purine core at multiple positions, allowing for the fine-tuning of their interaction with biological targets such as enzymes, particularly protein kinases, and receptors. tmu.edu.tw
Historical Perspective of Purine-Based Research and Compound Development
The journey of purine research began with the isolation of uric acid in the late 18th century. The elucidation of the core purine structure by Emil Fischer at the turn of the 20th century marked a pivotal moment, opening the door to systematic investigation and synthesis. Early research focused on naturally occurring purines like caffeine (B1668208) and theophylline.
A significant leap in the therapeutic application of purines occurred in the mid-20th century with the work of George Hitchings and Gertrude Elion. Their research on purine metabolism led to the development of antimetabolites like 6-mercaptopurine (B1684380) for treating leukemia, fundamentally changing cancer chemotherapy. nih.gov This era established the strategy of creating purine analogues to interfere with cellular processes. Subsequent decades saw the expansion of purine-based drugs to other areas, most notably antiviral therapy with the development of nucleoside analogues that inhibit viral replication. tmu.edu.tw More recently, research has focused on purines as highly potent and selective inhibitors of protein kinases, a critical class of enzymes involved in cell signaling and proliferation, making them key targets in modern oncology. tmu.edu.tw
Structural Classification and General Research Focus of Purine Carboxamide Derivatives
Within the broad family of purine derivatives, purine carboxamides represent a distinct structural class. These compounds are characterized by a carboxamide group (-C(=O)NRR') attached to the purine scaffold, typically at the N9 position of the imidazole ring. The compound of interest, 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide, falls directly into this category.
Research into purine carboxamides often focuses on their potential as enzyme inhibitors. The carboxamide moiety can participate in hydrogen bonding interactions within the active sites of target proteins, contributing to binding affinity and specificity. For example, derivatives of 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide have been investigated as potential dual-target anticancer agents. rsc.org While direct research on 9-carboxamide derivatives is less common than on other substituted purines, studies on related structures provide insight. For instance, a close analogue, 6-Amino-N-tert-butyl-9H-purine-9-carboxamide, has been synthesized, indicating interest in this structural motif. synchem.de The primary research goal for this class is to explore how different substituents on the carboxamide nitrogen (the 'R' groups) influence biological activity.
Overview of Research Trajectories for Cyclohexyl-Substituted Purine Systems
The incorporation of a cyclohexyl group into a purine system, as seen in this compound, is a common strategy in medicinal chemistry, particularly in the design of kinase inhibitors. imtm.cz The cyclohexyl ring is a bulky, hydrophobic moiety that can effectively occupy hydrophobic pockets within the ATP-binding site of kinases, often leading to enhanced potency and selectivity. imtm.cz
Recent research has demonstrated the effectiveness of this approach. For example, 2,6,9-trisubstituted purine derivatives bearing a cyclohexyl group have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. imtm.cz Structure-activity relationship (SAR) studies often show that increasing the size of cycloalkyl groups at the N9 position, from cyclopentyl to cyclohexyl or cycloheptyl, can improve the inhibitory potency against certain kinases. imtm.cz The cyclohexyl group's conformational flexibility and lipophilic nature make it a valuable component for optimizing interactions with specific protein targets. In another study, a 2-aminopurine (B61359) analogue with a cyclohexyl group at the N6 position was synthesized and evaluated for antiviral activity, highlighting the versatility of this substituent at different positions on the purine core. nih.gov
The table below illustrates research findings on various purine derivatives, highlighting the diversity of substitutions and their associated biological targets.
| Compound Class | Substitution Pattern | Target/Activity |
| Purin-8-ones | 2,7,9-Trisubstituted (with N9-cyclohexyl) | FLT3 and CDK4 Kinase Inhibition imtm.cz |
| 6-Aminopurine Analogues | N6-Cyclohexyl | Antiviral (Herpesviruses) nih.gov |
| 6-Sulfonylpurines | N9-Sulfonyl, C6-Amino | Antiproliferative (Leukemia cells) nih.gov |
| 2,6,9-Trisubstituted Purines | Varied | Anticancer (Multiple cell lines) semanticscholar.org |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | C6-Linker to another moiety | Cytotoxic (Cancer cells) nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-amino-N-cyclohexylpurine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c13-10-9-11(15-6-14-10)18(7-16-9)12(19)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,19)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQAWGQFMSFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704444 | |
| Record name | 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64442-34-8 | |
| Record name | 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 Amino N Cyclohexyl 9h Purine 9 Carboxamide and Analogues
General Strategies for Purine (B94841) Scaffold Synthesis
The construction of the purine ring system is a cornerstone of medicinal chemistry, with several robust methods available for its synthesis and subsequent functionalization.
Nucleophilic Aromatic Substitution Reactions in Purine Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the synthesis of 6-substituted purine derivatives. This approach typically involves the displacement of a leaving group, most commonly a halogen, at the C6 position of the purine ring by a nucleophile. The reactivity of halopurines in SNAr reactions is a critical consideration, with 6-chloropurines being common starting materials.
The reaction of 6-chloropurine (B14466) with various amines serves as a straightforward method to introduce the 6-amino functionality. For instance, the synthesis of N-(purin-6-yl)amino acids has been achieved by reacting 6-chloropurine with the corresponding amino acids in an aqueous solution of sodium carbonate under reflux. nih.gov Similarly, 6,8,9-trisubstituted purine analogs can be prepared from 5-amino-4,6-dichloropyrimidine, where the C6-chloro group is displaced by a piperazine (B1678402) derivative via nucleophilic aromatic substitution. nih.gov
The efficiency of these reactions can be influenced by the solvent, temperature, and the nature of the nucleophile. In some cases, microwave irradiation has been utilized to accelerate the amination of 6-chloropurine derivatives. researchgate.net
Palladium and Copper-Mediated Coupling Reactions for Purine Functionalization
Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium and copper, have revolutionized the functionalization of the purine scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often unreactive under classical conditions.
Palladium-catalyzed cross-coupling reactions are instrumental in modifying the C6 and C2 positions of the purine ring. These reactions often utilize protected 6-chloropurine nucleosides as substrates, which can be coupled with a variety of partners, including organozinc, organotin, and organoboron reagents, to introduce alkyl, aryl, and other substituents. researchgate.net For instance, palladium-catalyzed aerobic oxidative amination of alkenes, known as aza-Wacker reactions, represents a modern approach for forming C-N bonds. nih.gov
Copper-mediated reactions are also significant in purine chemistry, particularly for N-arylation. The Chan-Lam coupling, for example, allows for the formation of N-aryl bonds under relatively mild conditions. This has been applied to the synthesis of 2,7,9-trisubstituted purin-8-ones, where an aryl group is introduced at the N9 position via coupling with an aryl boronic acid. imtm.cz
Minisci-Type C–H Functionalization for Carboxamide Incorporation
Minisci-type reactions offer a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles like purines. This radical-based approach allows for the introduction of various substituents, including carboxamides, without the need for pre-functionalization of the purine core.
Recent advancements have led to the development of methods for the direct C-H carboxyamidation of purine bases. This metal-free, operationally simple, and scalable reaction can install primary, secondary, and tertiary amides at the C6 position of the purine ring. amanote.com This methodology presents a more efficient alternative to traditional multi-step procedures that require the initial conversion of purines to acid chlorides or carboxylic acids. amanote.com
Specific Synthetic Routes for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide and Related Cyclohexylpurines
While general strategies provide the framework, the specific synthesis of this compound involves a multi-step sequence. A plausible and commonly employed route begins with a readily available purine derivative, such as 6-chloropurine.
A key step in the synthesis of the target molecule is the introduction of the N-cyclohexyl-9H-purine-9-carboxamide moiety. This is typically achieved by reacting the purine nitrogen (N9) with cyclohexyl isocyanate or a related carbamoylating agent. The initial step often involves the protection of the 6-amino group if starting from adenine (B156593), followed by reaction at the N9 position and subsequent deprotection.
Alternatively, a convergent synthesis can be envisioned. One approach involves the initial synthesis of a 6-chloropurine-9-carboxamide intermediate. This can be accomplished by reacting 6-chloropurine with a suitable reagent to install the carboxamide precursor at the N9 position. Subsequent nucleophilic aromatic substitution of the C6-chloro group with ammonia (B1221849) or a protected amine would then yield the desired 6-amino functionality.
The synthesis of related cyclohexylpurines often follows similar principles. For example, the preparation of N(2)-(4-Amino-cyclohexyl)-9-cyclopentyl-N(6)-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine involves the sequential substitution of a di-chlorinated purine precursor. imtm.cz
Below is a table summarizing a potential synthetic approach for the title compound:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 6-Chloropurine | Cyclohexyl isocyanate, Base (e.g., triethylamine), Aprotic solvent (e.g., DMF) | 6-Chloro-N-cyclohexyl-9H-purine-9-carboxamide |
| 2 | 6-Chloro-N-cyclohexyl-9H-purine-9-carboxamide | Ammonia, Solvent (e.g., ethanol), High temperature and pressure | This compound |
Diversification Strategies for this compound Analogues
To explore the structure-activity relationships of this compound, the synthesis of analogues with modifications at various positions of the purine ring is crucial.
Chemical Modifications at the Purine C-2 Position
The C-2 position of the purine ring is a common site for chemical modification to generate analogues with altered biological activities. A variety of substituents can be introduced at this position using several synthetic strategies.
One of the most effective methods for C-2 functionalization is through the use of a 2-halo-purine intermediate. For example, starting from 2,6-dichloropurine, selective nucleophilic substitution can be achieved. The C6-chloro is generally more reactive towards nucleophiles than the C2-chloro group. This allows for the sequential introduction of different substituents. For instance, reaction with ammonia or an amine at a lower temperature can selectively substitute the C6-chloro, followed by a second substitution at the C2-position with a different nucleophile under more forcing conditions.
Palladium-catalyzed cross-coupling reactions are also highly effective for introducing carbon-based substituents at the C-2 position. A 2-chloro or 2-bromo-6-aminopurine derivative can be coupled with various organometallic reagents (e.g., boronic acids in Suzuki coupling) to introduce aryl, heteroaryl, or alkyl groups.
The following table outlines a general strategy for C-2 diversification:
| Starting Material | Reagent/Reaction Type | C-2 Substituent |
| 2-Chloro-6-aminopurine derivative | Nucleophilic Aromatic Substitution (e.g., with R-NH2) | Amino (R-NH-) |
| 2-Chloro-6-aminopurine derivative | Suzuki Coupling (e.g., with R-B(OH)2) | Aryl/Heteroaryl (R) |
| 2-Chloro-6-aminopurine derivative | Sonogashira Coupling (e.g., with R-C≡CH) | Alkynyl (R-C≡C-) |
These diversification strategies enable the synthesis of a wide array of analogues of this compound, facilitating the exploration of their chemical and biological properties.
Chemical Modifications at the Purine C-6 Position
The C-6 position of the purine ring is a primary site for introducing molecular diversity in analogues of this compound. A common strategy for C-6 modification involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at this position. The starting material for these syntheses is often a 6-chloropurine derivative.
The 6-chloro-9H-purine can be N-acylated with cyclohexyl isocyanate to form the N-cyclohexyl-9H-purine-9-carboxamide intermediate. Subsequently, the chlorine atom at the C-6 position can be displaced by a variety of nucleophiles to introduce diverse functionalities. For instance, reaction with various amines, thiols, and alkoxides allows for the synthesis of a wide array of 6-substituted purine-9-carboxamides.
Key research findings have demonstrated that the reactivity of the C-6 position is influenced by the electronic properties of the purine ring. Electron-withdrawing groups elsewhere on the ring can enhance the electrophilicity of the C-6 carbon, facilitating nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
The following table summarizes representative chemical modifications at the C-6 position of purine analogues, starting from a 6-chloropurine precursor.
| Entry | Nucleophile | C-6 Substituent | Plausible Reaction Conditions |
| 1 | Ammonia | -NH₂ | NH₃ in ethanol, sealed tube, 100 °C |
| 2 | Cyclohexylamine | -NH-Cyclohexyl | Cyclohexylamine, n-butanol, reflux |
| 3 | Morpholine | -N(CH₂)₄O | Morpholine, isopropanol, reflux |
| 4 | Sodium methoxide | -OCH₃ | NaOMe in methanol, room temperature |
| 5 | Sodium thiophenoxide | -SPh | NaSPh in DMF, room temperature |
This table presents plausible reaction conditions for the synthesis of C-6 substituted purine analogues based on established methodologies for similar purine derivatives. Actual conditions may vary for the specific synthesis of this compound analogues.
Chemical Modifications at the Purine N-9 Position
The N-9 position of the purine ring is another critical site for chemical modification, offering opportunities to modulate the physicochemical and pharmacological properties of this compound analogues. The introduction of the N-cyclohexyl-carboxamide group itself is a modification at this position. This is typically achieved by reacting the N-H of the purine with an activated carbonyl species.
One common method involves the reaction of 6-aminopurine with phosgene (B1210022) or a phosgene equivalent to form a reactive 9-carbonyl chloride intermediate, which is then reacted with cyclohexylamine. Alternatively, direct acylation can be achieved using cyclohexyl isocyanate in the presence of a suitable base.
Further modifications of the N-9 position often involve the use of purine precursors that are subsequently functionalized at the C-6 position. For instance, 6-chloropurine can be first modified at the N-9 position, followed by substitution at the C-6 position. Alkylation and arylation are common modifications at the N-9 position. These reactions typically proceed via the deprotonation of the N-9 proton with a base, followed by reaction with an alkyl or aryl halide. The regioselectivity of N-9 versus N-7 alkylation can be a challenge, but often, the N-9 isomer is the thermodynamically favored product. nih.gov
The following table illustrates representative chemical modifications at the N-9 position of 6-aminopurine analogues.
| Entry | Reagent | N-9 Substituent | Plausible Reaction Conditions |
| 1 | Cyclohexyl isocyanate | -C(O)NH-Cyclohexyl | Pyridine, 80 °C |
| 2 | Benzyl bromide | -CH₂Ph | K₂CO₃, DMF, room temperature |
| 3 | Methyl iodide | -CH₃ | NaH, THF, 0 °C to room temperature |
| 4 | Phenylboronic acid | -Ph | Cu(OAc)₂, pyridine, air |
| 5 | Acetic anhydride | -C(O)CH₃ | Acetic anhydride, reflux |
This table presents plausible reaction conditions for the synthesis of N-9 substituted 6-aminopurine analogues based on established methodologies for similar purine derivatives. Actual conditions may vary for the specific synthesis of this compound analogues.
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis of purine derivatives, including analogues of this compound. These novel approaches often offer advantages in terms of reaction times, yields, and the ability to generate libraries of compounds for screening.
Microwave-Assisted Synthesis in Purine Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool in purine chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial for the nucleophilic aromatic substitution reactions at the C-6 position of the purine ring and for the formation of the N-9 carboxamide bond.
In the context of synthesizing analogues of this compound, microwave heating can dramatically reduce the reaction times for the displacement of the C-6 chloro group with various amines. For example, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. This rapid heating allows for high-throughput synthesis of a library of C-6 modified analogues. Similarly, the formation of the N-9 carboxamide via reaction with an isocyanate can be expedited using microwave irradiation.
The table below provides a comparison of conventional versus microwave-assisted synthesis for a representative C-6 substitution on a purine core.
| Reaction | Conventional Heating | Microwave-Assisted Synthesis |
| C-6 Amination | 8-24 hours | 10-30 minutes |
| Typical Yield | 60-80% | 75-95% |
| Solvent | High-boiling point solvents (e.g., n-butanol, DMF) | Polar solvents with high dielectric constant (e.g., ethanol, DMF) |
This table provides a general comparison based on literature for microwave-assisted synthesis of purine derivatives and is intended to be illustrative.
Solid-Phase Synthesis Techniques for Purine Libraries
Solid-phase synthesis has become an invaluable technique for the combinatorial synthesis of libraries of small molecules, including purine derivatives. nih.govresearchgate.net This methodology allows for the efficient preparation of a large number of compounds in a parallel or split-and-mix fashion, which is highly advantageous for structure-activity relationship (SAR) studies.
For the synthesis of a library of this compound analogues, a purine scaffold can be immobilized on a solid support, such as a resin bead. researchgate.net The choice of linker and the point of attachment to the purine ring are crucial for the success of the synthesis. For example, a purine derivative could be attached to the resin via the N-9 position. Subsequently, various substituents can be introduced at the C-6 position through sequential reactions. Finally, the desired N-cyclohexyl-carboxamide functionality could be introduced at the N-9 position during the cleavage from the resin, or the purine could be attached to the resin via another position, leaving the N-9 position free for modification.
The general workflow for the solid-phase synthesis of purine analogues involves the following steps:
Immobilization: Covalent attachment of a purine scaffold to a solid support.
Modification: Stepwise chemical transformations on the immobilized purine.
Cleavage: Release of the final product from the solid support.
This approach facilitates purification as excess reagents and by-products can be easily washed away from the resin-bound product.
| Step | Description | Key Considerations |
| 1. Resin Loading | Attaching the initial purine synthon to the solid support. | Choice of resin (e.g., Rink amide, Wang), linker chemistry, and loading efficiency. |
| 2. C-6 Diversification | Introducing various substituents at the C-6 position. | Efficient coupling chemistries (e.g., SNAr), and compatibility with the solid support and linker. |
| 3. N-9 Carboxamide Formation & Cleavage | Forming the N-cyclohexyl-carboxamide and releasing the final product. | Cleavage cocktail composition (e.g., TFA-based) to release the product without degradation. |
This table outlines the general steps and considerations for the solid-phase synthesis of purine libraries.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 6 Amino N Cyclohexyl 9h Purine 9 Carboxamide Derivatives
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The purine (B94841) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of molecules that interact with a wide range of biological targets. researchgate.netresearchgate.net For the 6-aminopurine class, a general pharmacophore model can be elucidated, which highlights the essential features for molecular recognition and biological activity.
The key pharmacophoric features are derived from the purine core and its substituents:
Hydrogen Bond Donors and Acceptors: The 6-amino group is a critical hydrogen bond donor. The purine ring itself contains several nitrogen atoms (N1, N3, N7) that can act as hydrogen bond acceptors. These features allow for specific interactions within receptor binding pockets, often mimicking the natural ligand, adenine (B156593). researchgate.netnih.gov
Aromatic/Heterocyclic Core: The planar purine ring system facilitates stacking interactions, such as pi-pi stacking, with aromatic residues (e.g., phenylalanine, tyrosine) in a target protein. researchgate.net
N9-Substituent Position: The N9 position is a key vector for introducing substituents that can explore and occupy specific regions of a binding site. The nature of the group at N9 significantly influences potency and selectivity. researchgate.net
Hydrophobic Features: The introduction of non-polar moieties, such as the cyclohexyl group, creates hydrophobic regions that can interact with corresponding hydrophobic pockets in a receptor, often enhancing binding affinity.
A pharmacophore model for this class would typically feature a hydrogen bond donor corresponding to the 6-amino group, multiple hydrogen bond acceptor points on the purine core, and a hydrophobic feature representing the N-cyclohexyl moiety.
Positional and Substituent Effects on Biological Activity
The biological activity of 6-aminopurine derivatives is highly sensitive to the nature and position of substituents on the purine core.
Cyclohexyl Moiety: The N-cyclohexyl group attached to the 9-carboxamide linker serves primarily to occupy a hydrophobic pocket within the target's binding site. SAR studies on related 2,7,9-trisubstituted purines have shown that increasing the size of the cycloalkyl moiety at the N9 position can lead to improved potency. imtm.cz For example, transitioning from a smaller cyclopentyl to a larger cyclohexyl or cycloheptyl group has been correlated with enhanced inhibitory activity against certain kinases. imtm.cz This suggests that the binding pocket can accommodate and favorably interact with the bulk and hydrophobicity of the cyclohexyl ring. The conformation of the cyclohexyl ring (e.g., chair conformation) can also influence the precise fit and interaction with the protein surface. semanticscholar.org
Carboxamide Group: The 9-carboxamide linker plays a multifaceted role. Structurally, it acts as a rigid spacer that positions the N-cyclohexyl group in a specific orientation relative to the purine core. Electronically, the amide bond is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual capacity allows it to form crucial interactions that anchor the ligand in the binding site. While much of the literature focuses on the purine-6-carboxamide, the principles of the carboxamide group's hydrogen bonding potential remain relevant for the 9-position linker. nih.gov
The following table summarizes the general effect of cycloalkyl substituents at the N9 position on kinase inhibition, as derived from studies on related purin-8-ones.
| N9 Substituent | General Effect on Potency | Rationale |
|---|---|---|
| Cyclopentyl | Potent | Fills hydrophobic pocket |
| Cyclohexyl | Often more potent than cyclopentyl | Increased hydrophobic interactions and better fit |
| Cycloheptyl | Potency often similar to or slightly better than cyclohexyl | Maximizes occupation of a large hydrophobic pocket |
| Cyclooctyl | Potent | Further exploration of bulky substituent tolerance |
Replacing the 9-carboxamide linker with other functional groups like sulfonamides or ureas would significantly alter the molecule's properties and, consequently, its biological activity.
Sulfonamides: A sulfonamide linker (-SO₂-NH-) in place of the carboxamide (-CO-NH-) would change the geometry and electronic nature of the linker. Sulfonamides are strong hydrogen bond acceptors (via the sulfonyl oxygens) and retain a hydrogen bond donor (the N-H). youtube.comnih.gov The tetrahedral geometry around the sulfur atom would also alter the angle and distance at which the cyclohexyl group is presented. In many drug classes, the sulfonamide moiety is a key pharmacophore for achieving high affinity and selectivity. openaccesspub.org
Ureas: A urea (B33335) linker (-NH-CO-NH-) introduces an additional hydrogen bond donor and maintains a hydrogen bond acceptor. Urea functionalities are known to form robust bidentate hydrogen bonds with protein backbones and are central to the activity of many potent enzyme inhibitors. nih.gov This modification would increase the hydrogen bonding potential of the linker region but also increase its polarity and rotational flexibility compared to the carboxamide.
Rational Design Principles Derived from SAR Analyses
Based on the SAR of related purine analogues, several rational design principles can be formulated for optimizing the biological activity of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide derivatives:
Preservation of the 6-Aminopurine Core: The 6-amino group is often essential for key hydrogen bonding interactions that mimic adenine. Modifications at this position are generally detrimental unless they serve a specific, well-understood purpose. nih.gov
Optimization of the N9-Hydrophobic Group: The cyclohexyl group is effective, but its potency can be fine-tuned. Introducing small substituents onto the cyclohexyl ring could probe for additional interactions or improve physicochemical properties. The size and shape of this group should be optimized to match the topology of the target's hydrophobic pocket. imtm.cz
Exploration of the N9-Linker: The carboxamide linker is effective, but isosteric replacements like sulfonamides or inverted amides could lead to improved potency or altered selectivity profiles by changing the geometry and hydrogen-bonding patterns.
Substitution at Other Positions: While the core focus is on the 6-amino and 9-substituent, small, targeted modifications at the C2 or C8 positions of the purine ring could be explored to enhance selectivity or block metabolic pathways, a common strategy in purine drug design. nih.gov
Structure-Kinetic Relationships of Analogues for Receptor Binding Dynamics
Beyond binding affinity (a thermodynamic parameter), the kinetics of drug-receptor binding—specifically the association rate (kₒₙ) and dissociation rate (kₒff)—are increasingly recognized as critical determinants of a drug's in vivo efficacy. youtube.com The dissociation rate, in particular, defines the drug-target residence time (RT = 1/kₒff), with longer residence times often leading to more durable pharmacological effects. acs.orgnih.gov
For analogues of this compound, SKR studies would focus on how structural changes influence these kinetic rates:
Influence of the Cyclohexyl Group: Modifications to the N9-cyclohexyl group that increase its hydrophobicity or introduce specific interactions (e.g., halogen bonds) within the binding pocket can slow the dissociation rate (kₒff), thereby prolonging residence time. nih.gov The fit of this group into an "allosteric" subpocket can have a significant impact on binding kinetics. nih.gov
Role of the Linker: The flexibility and hydrogen-bonding capacity of the 9-carboxamide linker can influence both kₒₙ and kₒff. A more rigid linker might speed up association by reducing the entropic penalty of binding, while strong hydrogen bonds formed by the linker can act as anchors that slow dissociation.
Induced Fit Mechanisms: The binding process may involve an "induced fit," where an initial, rapid binding event is followed by a slower conformational change in the protein-ligand complex. Structural features that stabilize this final, optimized complex will contribute to a longer residence time. nih.gov
Studies on other heterocyclic systems have shown it is possible to independently optimize kₒₙ and kₒff, allowing for the rational design of compounds with specific kinetic profiles, such as fast-on/slow-off inhibitors. acs.orgacs.org
Comparative SAR Studies with Related Purine Classes (e.g., Alkoxypurines, Arylaminopurines)
Comparing the SAR of 6-aminopurines to other purine classes highlights the unique role of the C6-substituent.
Alkoxypurines: In 6-alkoxypurines, the C6 position features a hydrogen bond acceptor (the oxygen) but lacks the hydrogen bond donor of the 6-amino group. rsc.orgresearchgate.net This fundamental change alters the interaction profile. While alkoxy groups can still confer high potency, the binding mode is necessarily different. Often, the alkoxy group is directed towards a hydrophobic region, with the oxygen accepting a hydrogen bond from the protein backbone. The SAR for 6-alkoxypurines often focuses on the size and shape of the alkyl group to optimize van der Waals and hydrophobic interactions. researchgate.net
Arylaminopurines: This class, particularly 2-arylaminopurines, has been extensively studied as CDK inhibitors. nih.govresearchgate.net In these compounds, the key interactions are often driven by the 2-arylamino substituent, which occupies the adenine binding site, while the C6 position is used to confer selectivity. For instance, in some CDK inhibitors, a large substituent at C6 is poorly tolerated, whereas in the 6-aminopurine class, a substituent at N9 is the primary driver of potency. This highlights how the substitution pattern around the purine core dictates which interactions are paramount for activity. nih.govacs.org
The table below provides a conceptual comparison of these purine classes.
| Purine Class | Key Feature at C6 | Primary Interaction Type | Common Vector for Potency/Selectivity |
|---|---|---|---|
| 6-Aminopurines | -NH₂ (H-bond donor & acceptor) | Hydrogen bonding (mimics adenine) | N9-substituent |
| 6-Alkoxypurines | -OR (H-bond acceptor) | Hydrophobic & H-bond acceptance | C2-substituent, O6-alkyl group |
| 2-Arylaminopurines | Often unsubstituted or small group | Hydrogen bonding & pi-stacking | C2-arylamino group, C6-substituent |
Computational Chemistry and Rational Design Approaches for 6 Amino N Cyclohexyl 9h Purine 9 Carboxamide Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide, might interact with a biological target, typically a protein. A thorough analysis would involve docking the compound into the active site of a relevant protein and analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. However, there are no published studies detailing the molecular docking of this compound to any specific protein target.
Quantum Mechanical Calculations for Conformational and Electronic Properties
Quantum mechanical calculations are used to determine the fundamental electronic structure and geometry of a molecule. These calculations can provide insights into a molecule's conformational preferences (the three-dimensional shapes it can adopt) and its electronic properties, such as the distribution of charge and the energies of its molecular orbitals. This information is vital for understanding the molecule's reactivity and how it will interact with its biological target. For this compound, there is no available research that has published the results of such quantum mechanical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D and 3D-QSAR Methodologies
2D-QSAR models use descriptors that can be calculated from the two-dimensional representation of a molecule, while 3D-QSAR models use information about the three-dimensional structure. To build a QSAR model for a class of compounds, a dataset of molecules with known biological activities is required. No such studies focusing on derivatives of this compound or including it in a larger QSAR analysis have been identified.
Steric and Electronic Contributions to Biological Activity
A key outcome of QSAR studies is the identification of the key steric (size and shape) and electronic properties that influence a compound's biological activity. This understanding is critical for designing new, more potent compounds. Without a QSAR study, it is not possible to delineate the specific steric and electronic contributions of the cyclohexyl and carboxamide moieties of this compound to any potential biological activity.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and can elucidate the detailed mechanism of how the ligand binds to its target. There are no published molecular dynamics simulations for this compound in complex with a protein.
Predictive ADME/Tox Modeling for Compound Prioritization in Research
Predictive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling uses computational methods to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are essential in the early stages of drug discovery to prioritize compounds with favorable drug-like properties. While general ADME/Tox prediction tools exist, a specific and detailed analysis for this compound has not been reported in the scientific literature.
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Target Interactions for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
A primary unaddressed question for this compound is its spectrum of biological targets. Purine (B94841) derivatives are known to interact with a wide array of proteins, most notably kinases and heat shock proteins like Hsp90. mdpi.comnih.gov Future research should therefore focus on comprehensive screening to identify and validate novel protein interactions.
Initial efforts could employ high-throughput screening (HTS) against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families. Beyond HTS, chemoproteomics approaches, such as affinity chromatography-mass spectrometry using an immobilized version of the compound, could identify binding partners in an unbiased manner from cell lysates. Computational methods, including inverse molecular docking, could also be used to screen the compound against a structural database of known proteins to predict potential interactions, which would then require experimental validation. Elucidating these targets is the first step toward understanding the compound's potential therapeutic applications.
Development of Advanced Synthetic Methodologies for Complex Analogues
To thoroughly explore the structure-activity relationship (SAR) of this purine series, the development of advanced and efficient synthetic methodologies is crucial. While classical methods for purine synthesis are well-established, future work should focus on creating complex and diverse analogues that are not easily accessible through traditional routes. nih.gov
Key areas for methodological development include:
Solid-Phase Synthesis: Adapting the synthesis for a solid support would enable the rapid generation of a large library of analogues, facilitating more comprehensive SAR studies. researchgate.net This approach involves anchoring a purine precursor to a polymer resin and performing subsequent chemical modifications in a stepwise manner. researchgate.net
Late-Stage Functionalization: Developing C-H activation or other late-stage functionalization techniques would allow for direct modification of the core purine or cyclohexyl rings at advanced stages of the synthesis, providing access to novel chemical space.
Macrocyclization: Exploring the synthesis of macrocyclic analogues, where the N-cyclohexyl-carboxamide moiety is tethered to another part of the purine scaffold, could lead to compounds with improved potency and selectivity. mdpi.com Methodologies like ring-closing metathesis or macrolactamization could be investigated for this purpose. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for key steps in purine synthesis, such as nucleophilic aromatic substitution. researchgate.net
These advanced methods will be instrumental in generating a rich collection of derivatives for biological evaluation. semanticscholar.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Understanding the precise mechanism of action of a bioactive compound requires a systems-level approach. Future studies on this compound should integrate multiple "omics" datasets to build a comprehensive picture of its cellular effects. nih.govrsc.org A multi-omics approach can reveal not only the primary target but also downstream pathway modulations and potential off-target effects. nih.govnih.gov
A prospective study could involve treating a relevant cell line with the compound and collecting data across several omics layers. This integrated analysis provides a more holistic view than any single technique alone, enabling the construction of predictive models of the compound's activity and helping to identify its key molecular players. nih.govnih.gov
| Omics Layer | Methodology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-seq | Identifies changes in gene expression; reveals modulated signaling pathways. |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantifies changes in protein abundance; identifies post-translational modifications. |
| Metabolomics | LC-MS/GC-MS | Measures fluctuations in small-molecule metabolites; reveals shifts in metabolic pathways. |
| Lipidomics | Specialized LC-MS | Characterizes changes in the cellular lipid profile, which can be linked to signaling and membrane integrity. nih.gov |
Application of Artificial Intelligence and Machine Learning in Purine Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and optimization of new chemical entities. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to accelerate the discovery of novel, potent, and selective analogues.
Future research should leverage AI/ML in several key areas. Generative models, such as variational autoencoders or generative adversarial networks (GANs), can be trained on known purine inhibitors to design novel purine scaffolds with desired properties de novo. youtube.com Furthermore, quantitative structure-activity relationship (QSAR) models built with ML algorithms can predict the biological activity of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. semanticscholar.org This data-centric approach can significantly reduce the time and cost associated with traditional drug design cycles. uic.educadence.com
| AI/ML Application | Technique | Objective |
|---|---|---|
| Virtual Screening | Deep Learning Models, Gradient Boosting | Predicting the binding affinity of virtual analogues against a specific target protein. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generating novel purine structures with optimized, user-defined properties. youtube.com |
| Property Prediction | Graph Neural Networks (GNNs) | Predicting ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties to filter out unfavorable compounds early. youtube.com |
| SAR Exploration | 3D-QSAR, Machine Learning | Identifying key structural features that contribute to biological activity to guide further optimization. semanticscholar.org |
Investigation of this compound as a Chemical Probe in Biological Systems
A well-characterized chemical probe is an invaluable tool for dissecting biological pathways. If this compound is found to have a potent and selective interaction with a specific biological target, a significant future research direction would be to develop it into a chemical probe.
This development process would involve several steps. First, extensive selectivity profiling against a broad range of related and unrelated targets is necessary to confirm its specificity. Next, its mechanism of action on the purified protein and in cellular models must be thoroughly validated. Once these criteria are met, the compound could be modified to incorporate a "handle" for visualization or pull-down experiments. For example, the addition of a fluorescent dye would allow for imaging of the target protein's localization within the cell, while attaching a biotin (B1667282) tag would enable the isolation of the target and its binding partners for further analysis. Such a tool would be highly valuable to the broader biomedical research community for studying the function of its target protein.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide with high purity?
- Methodological Answer : Synthesis requires optimized reaction conditions such as temperature control (e.g., reflux in toluene) and catalyst selection (e.g., Pd(Ph₃)₄ for Suzuki coupling). Purification via column chromatography (EtOAc/hexane gradients) is critical to isolate the target compound from by-products. Reaction monitoring using TLC or HPLC ensures intermediate purity .
Q. How can solubility challenges be addressed in experimental setups involving this compound?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., aminohexyl chains), enhance aqueous solubility while retaining interaction specificity with nucleic acids. Co-solvents like DMSO or cyclodextrin inclusion complexes may also mitigate solubility issues in biological assays .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., cyclohexyl and carboxamide groups) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z vs. calculated [M+H]+) .
- UV-Vis Spectroscopy : Detect π-π* transitions in the purine core (~260 nm) .
Advanced Research Questions
Q. How do computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. ICReDD’s workflow integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error approaches. Machine learning models trained on reaction databases further prioritize synthetic routes .
Q. What structural features govern its enzyme inhibition mechanisms (e.g., kinases or phosphodiesterases)?
- Methodological Answer :
- Competitive Inhibition : The purine core mimics adenosine, competing for ATP-binding pockets. Substituents like the cyclohexyl group modulate steric hindrance and binding affinity .
- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonds with active-site residues) .
- Kinetic Assays : Measure Kᵢ values under varying pH and ionic strengths to assess inhibition potency .
Q. How can researchers resolve discrepancies in reported enzyme inhibition data?
- Methodological Answer :
- Assay Standardization : Control variables like buffer composition (e.g., Mg²+ concentration affects kinase activity) .
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 6-phenyl or 2-chloro analogs) to isolate substituent effects .
- Meta-Analysis : Cross-reference datasets from multiple studies, noting outliers in IC₅₀ values due to assay heterogeneity .
Experimental Design & Data Analysis
Q. How to design experiments evaluating substituent effects on biological activity?
- Methodological Answer :
- Library Synthesis : Prepare analogs with systematic substitutions (e.g., varying alkyl/aryl groups at the 6-position) .
- Biological Screening : Use high-throughput assays (e.g., fluorescence-based kinase inhibition) to rank activity.
- Data Table Example :
| Derivative | Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | Cyclohexyl | 0.45 | 0.8 |
| 9f | Dodecanamide | 1.2 | 0.3 |
| 9g | Tetradecanamide | 3.1 | 0.2 |
- Statistical Tools : Multivariate regression correlates structural descriptors (e.g., logP, polar surface area) with activity .
Q. What advanced techniques confirm nucleic acid binding (e.g., DNA/RNA interactions)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Fluorescence Quenching : Monitor changes in ethidium bromide emission upon competitive displacement .
- NMR Titrations : Track chemical shift perturbations in purine protons upon DNA duplex addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
